molecular formula C27H19FO8 B2778013 ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate CAS No. 637752-58-0

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2778013
CAS No.: 637752-58-0
M. Wt: 490.439
InChI Key: PKSVMWMANHWFSM-UHFFFAOYSA-N
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Description

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 4-fluorobenzoyl chloride, and ethyl 4-oxochromene-2-carboxylate. The reactions often require specific catalysts, solvents, and controlled conditions such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling the reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions vary but often include specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylated or hydroxylated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromene-2-carboxylate
  • Ethyl 7-(4-fluorobenzoyl)oxy-4-oxochromene-2-carboxylate
  • Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxochromene-2-carboxylate

Uniqueness

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its fluorobenzoyl group, in particular, might enhance its biological activity or stability.

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyl)oxy-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19FO8/c1-2-32-27(31)25-23(16-5-10-20-22(13-16)34-12-11-33-20)24(29)19-9-8-18(14-21(19)36-25)35-26(30)15-3-6-17(28)7-4-15/h3-10,13-14H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSVMWMANHWFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19FO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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